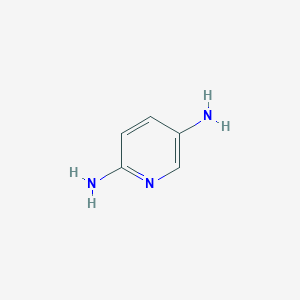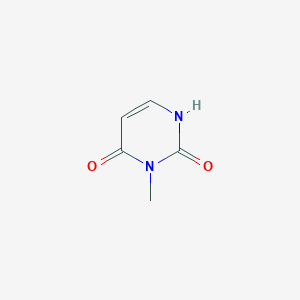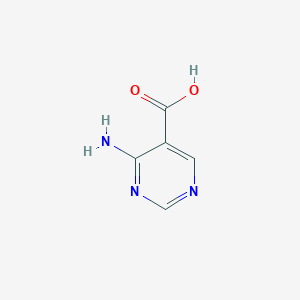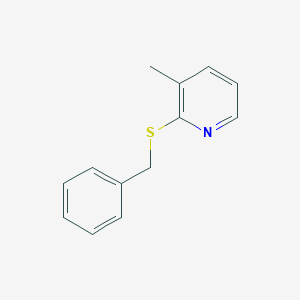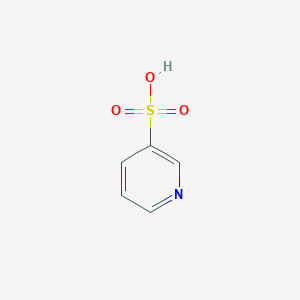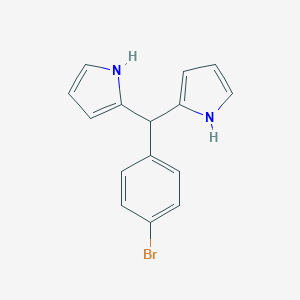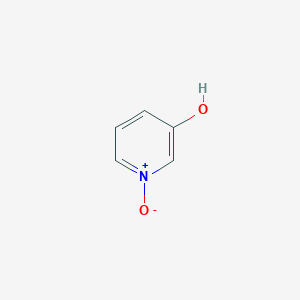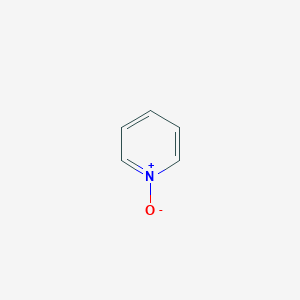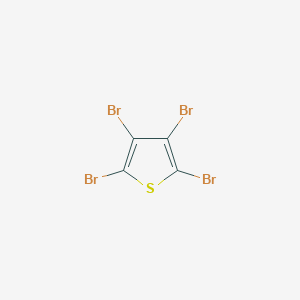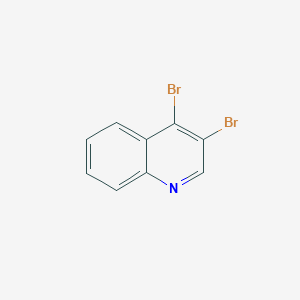
3,4-Dibromoquinoline
Descripción general
Descripción
3,4-Dibromoquinoline is an organic compound with the molecular formula C9H5Br2N It is a derivative of quinoline, where two bromine atoms are substituted at the 3rd and 4th positions of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dibromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline derivatives. For instance, 3-bromo-4-hydroxyquinoline can be treated with phosphorus tribromide to yield this compound . The reaction typically requires heating for several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups, respectively.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the quinoline ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the quinoline ring to form dihydroquinoline derivatives.
Major Products:
- Substitution reactions yield various substituted quinolines, depending on the nucleophile used.
- Oxidation and reduction reactions produce oxidized or reduced quinoline derivatives, respectively.
Aplicaciones Científicas De Investigación
3,4-Dibromoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Research has explored its potential as an antifungal and antiviral agent
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3,4-dibromoquinoline involves its interaction with biological targets. For example, it has been shown to interfere with metal ion homeostasis in fungal cells, leading to antifungal activity . The compound can bind to metal ions, disrupting essential processes within the cell and inhibiting growth.
Comparación Con Compuestos Similares
3-Bromoquinoline: A mono-brominated derivative of quinoline.
4-Bromoquinoline: Another mono-brominated derivative with bromine at the 4th position.
2,4-Dibromoquinoline: A dibrominated derivative with bromine atoms at the 2nd and 4th positions.
Comparison: 3,4-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. Compared to its mono-brominated counterparts, it exhibits different substitution patterns and potentially enhanced biological effects due to the presence of two bromine atoms.
Propiedades
IUPAC Name |
3,4-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPNGRKHYDSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355789 | |
| Record name | 3,4-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41320-96-1 | |
| Record name | 3,4-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 3,4-dibromoquinoline with potassium amide in liquid ammonia?
A1: Research indicates that this compound undergoes a range of reactions with potassium amide in liquid ammonia []. These reactions include:
Q2: How does the reactivity of this compound compare to other dibromoquinoline isomers?
A2: A study comparing the reactivity of 2,3-, 2,4-, and this compound towards potassium amide in liquid ammonia showed distinct differences in their reaction pathways []. This suggests that the position of the bromine atoms on the quinoline ring significantly influences the reaction outcome. Further research exploring the specific mechanisms underlying these differences would be valuable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


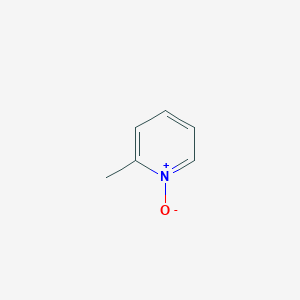
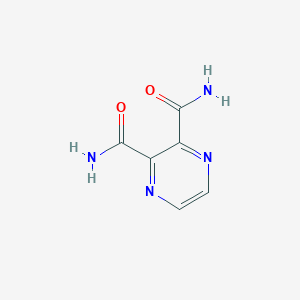

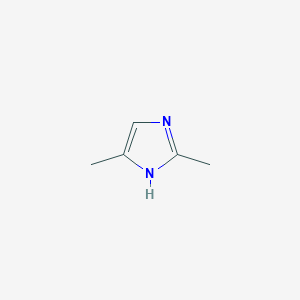
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
